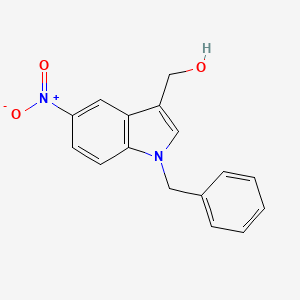
(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone
Vue d'ensemble
Description
(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone is a compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with various biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: This compound features two imidazole rings and is used in the synthesis of coordination polymers.
4-(Imidazol-1-yl)phenol: This compound has a hydroxyl group attached to the phenyl ring and is used in various biochemical assays.
Uniqueness
(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone is unique due to the presence of both an imidazole ring and a piperidine ring, which allows it to interact with a wide range of molecular targets. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
(4-imidazol-1-ylphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(13-5-7-16-8-6-13)12-1-3-14(4-2-12)18-10-9-17-11-18/h1-4,9-11,13,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSOFTWOECICPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383439 | |
| Record name | (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-89-4 | |
| Record name | (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)
![1-[3-(Methylthio)phenyl]-2-thiourea](/img/structure/B1621030.png)

![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)

![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)
![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)

![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)
![3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione](/img/structure/B1621046.png)
![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)


